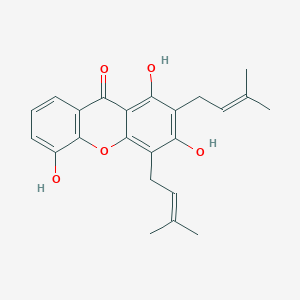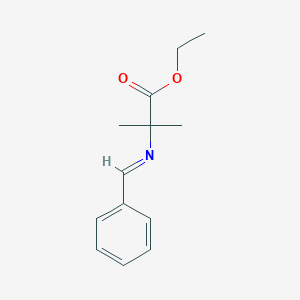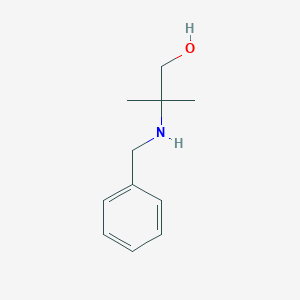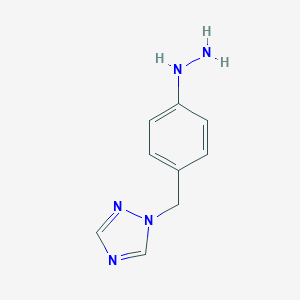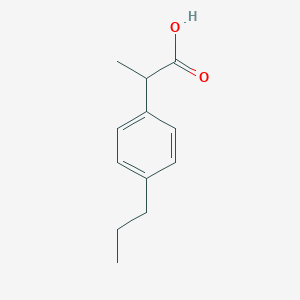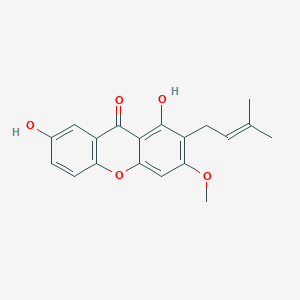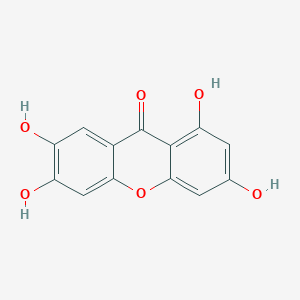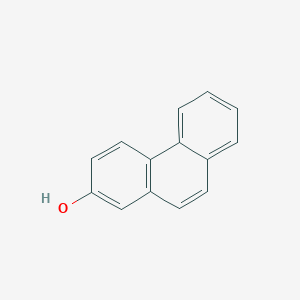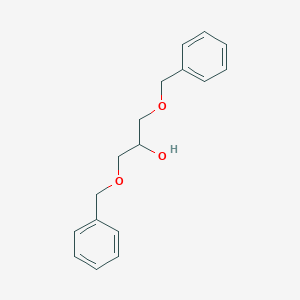
1,3-Bis(benciloxi)-2-propanol
Descripción general
Descripción
El dihidrocloruro de etambutol es un agente antimicobacteriano bacteriostático utilizado principalmente en el tratamiento de la tuberculosis. Es eficaz contra los microorganismos en crecimiento activo del género Mycobacterium, incluido Mycobacterium tuberculosis . El dihidrocloruro de etambutol se utiliza a menudo en combinación con otros fármacos antituberculosos para prevenir el desarrollo de resistencia a los fármacos .
Aplicaciones Científicas De Investigación
El dihidrocloruro de etambutol tiene una amplia gama de aplicaciones de investigación científica. En medicina, se utiliza en combinación con otros antibióticos para tratar la tuberculosis y prevenir el desarrollo de resistencia a los fármacos . También se ha utilizado para estudiar la tuberculosis multirresistente en áreas de alta incidencia . En química, el dihidrocloruro de etambutol se utiliza como un compuesto modelo para estudiar la síntesis y propiedades de agentes antimicobacterianos similares . Además, tiene aplicaciones en el desarrollo de nuevos sistemas de administración de fármacos, como nanoformulaciones con óxido de grafeno y nanopartículas magnéticas .
Mecanismo De Acción
El dihidrocloruro de etambutol ejerce sus efectos inhibiendo la enzima arabinosiltransferasa, que participa en la polimerización de la arabinosa en arabinano y arabinogalactano, componentes esenciales de la pared celular micobacteriana . Al interrumpir la síntesis de estos componentes de la pared celular, el dihidrocloruro de etambutol aumenta la permeabilidad de la pared celular y evita la división celular .
Métodos De Preparación
El dihidrocloruro de etambutol se puede sintetizar mediante diversos métodos. Una ruta sintética común implica la reacción de buteno-1 y cloro con acetonitrilo para producir cloruro de N-[1-(clorometil)propil]acetimidoilo, que luego se hidroliza a N-[1-(clorometil)propil]-acetamida. Este intermedio se hidroliza aún más a dl-2-amino-1-butanol, que luego se convierte en dihidrocloruro de etambutol . Los métodos de producción industrial a menudo implican pasos similares, pero están optimizados para la producción a gran escala.
Análisis De Reacciones Químicas
El dihidrocloruro de etambutol experimenta diversas reacciones químicas, incluida la oxidación y la hidrólisis. La vía metabólica principal implica la oxidación de los grupos alcohólicos a intermedios aldehídos, seguida de la conversión a ácidos dicarboxílicos . Los reactivos comunes utilizados en estas reacciones incluyen aldehído deshidrogenasa y otros agentes oxidantes. Los principales productos formados a partir de estas reacciones son los ácidos dicarboxílicos correspondientes .
Comparación Con Compuestos Similares
El dihidrocloruro de etambutol a menudo se compara con otros agentes antituberculosos como la isoniazida, la rifampicina y la pirazinamida. A diferencia de estos fármacos, el dihidrocloruro de etambutol se dirige específicamente a la arabinosiltransferasa, lo que lo hace único en su mecanismo de acción . Otros compuestos similares incluyen la etionamida y la protionamida, que también se dirigen a la síntesis de la pared celular micobacteriana, pero a través de mecanismos diferentes . La capacidad del dihidrocloruro de etambutol para prevenir el desarrollo de resistencia a los fármacos cuando se utiliza en combinación con otros fármacos destaca su importancia en el tratamiento de la tuberculosis .
Propiedades
IUPAC Name |
1,3-bis(phenylmethoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c18-17(13-19-11-15-7-3-1-4-8-15)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLSYSVVBAMYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073990 | |
| Record name | 2-Propanol, 1,3-bis(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-79-8 | |
| Record name | 1,3-Bis(phenylmethoxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1,3-bis(phenylmethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6972-79-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1,3-bis(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,3-Bis(benzyloxy)-2-propanol in the synthesis of antiviral agents?
A1: 1,3-Bis(benzyloxy)-2-propanol serves as a crucial starting material in the multi-step synthesis of acyclic nucleoside analogs. [] Researchers used it to create a side-chain thio analogue of ganciclovir, an antiviral drug used to treat cytomegalovirus (CMV) infections. Specifically, it is employed in the construction of the side chain that ultimately connects to the purine or pyrimidine base of the nucleoside analog.
Q2: How is 1,3-Bis(benzyloxy)-2-propanol utilized in the synthesis of PET imaging agents?
A2: 1,3-Bis(benzyloxy)-2-propanol plays a key role in the improved total synthesis of [18F]FHPG, a Positron Emission Tomography (PET) imaging agent used to visualize the expression of the Herpes Simplex Virus thymidine kinase (HSV‐tk) gene. [] It acts as a precursor that, after several synthetic steps including reaction with [18F]KF/Kryptofix 2.2.2 and deprotection, yields the desired [18F]FHPG molecule. This improved synthesis offers a more efficient route to this important imaging agent.
Q3: Can you describe the use of 1,3-Bis(benzyloxy)-2-propanol in the development of dendrimer-functionalized palladium catalysts?
A3: Researchers utilized 1,3-Bis(benzyloxy)-2-propanol to introduce a dendritic wedge onto bis(2-pyridylimino)isoindole (BPI) ligands. [] This modification aimed to enhance the catalytic activity and stability of the corresponding palladium(II) complexes in hydrogenation reactions. The benzyl protecting groups in 1,3-Bis(benzyloxy)-2-propanol allowed for controlled attachment to the ligand precursor before complexation with palladium. The resulting dendrimer-functionalized catalysts showed improved performance in hydrogenating styrene and 1-octene compared to their unfunctionalized counterparts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


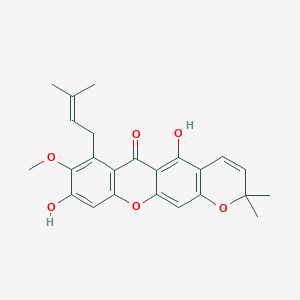
![N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide](/img/structure/B23545.png)
